![molecular formula C22H21FN4O3S B2642988 3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-65-7](/img/structure/B2642988.png)
3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds
Research on compounds structurally related to "3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" demonstrates their utility in creating fluorinated heterocyclic compounds. These fluorinated derivatives are valuable as building blocks in medicinal chemistry due to their enhanced reactivity and potential for further functionalization, which can lead to the development of new drugs with improved pharmacological properties.
Versatile Building Blocks : The synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones highlights the versatility of similar fluorinated acrylic building blocks in producing a wide range of heterocyclic compounds, which are crucial in drug discovery and development (Shi, Wang, & Schlosser, 1996).
Antimicrobial and Antifungal Activities : The synthesis of pyrazole hydrazides demonstrates the antimicrobial potential of fluorinated compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests the utility of these compounds in developing new antimicrobial agents (Gunasekar, Saamanthi, & Aruna, 2021).
Cytotoxic Activities : Fluorinated pyrazoles have been developed with additional functional groups, enhancing their applicability in medicinal chemistry. Such compounds can serve as precursors for synthesizing molecules with potential cytotoxic activity against cancer cell lines, indicating their relevance in cancer research and therapy development (Surmont et al., 2011).
properties
IUPAC Name |
3-fluoro-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-30-17-7-5-14(6-8-17)10-24-20(28)11-27-21(18-12-31-13-19(18)26-27)25-22(29)15-3-2-4-16(23)9-15/h2-9H,10-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPRVAXDNGPFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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